1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as the phenoxyphenyl and phenylpropyl groups can be introduced through substitution reactions using reagents like phenol derivatives and alkyl halides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reaction vessels and optimizing temperature, pressure, and reaction time.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a catalyst, lithium aluminum hydride.
Substitution reagents: Phenol derivatives, alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions, depending on its biological activity.
Industry
In industry, 1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: The compound itself.
Other pyrimido[1,2-g]purines: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of 1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C30H29N5O3 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29N5O3/c1-32-27-26(28(36)35(30(32)37)19-8-12-22-10-4-2-5-11-22)34-21-9-20-33(29(34)31-27)23-15-17-25(18-16-23)38-24-13-6-3-7-14-24/h2-7,10-11,13-18H,8-9,12,19-21H2,1H3 |
InChI Key |
IESMXRDHYZAWLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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